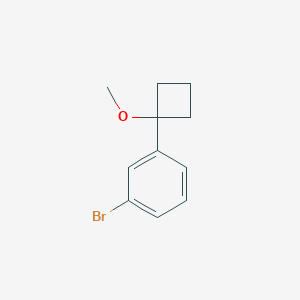

1-Bromo-3-(1-methoxycyclobutyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The compound is typically synthesized from simpler brominated phenyl compounds. For instance, similar brominated compounds have been synthesized starting from (3-bromo-4,5-dimethoxyphenyl)methanol, using a series of reactions to introduce different functional groups and achieve the desired structure (Akbaba et al., 2010).

Molecular Structure Analysis

- X-ray crystallographic analysis has been employed to elucidate the structure and stereochemistry of similar brominated compounds, which helps in understanding their molecular geometry and interactions (Li et al., 1995).

Applications De Recherche Scientifique

Synthesis of Isoindoles

- 1-Bromo-3-(1-methoxycyclobutyl)benzene is utilized in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, serving as a precursor in a two-step synthesis involving the generation of 2-(dialkoxymethyl)phenyllithium compounds and subsequent reaction with nitriles. This process is followed by acid-catalyzed cyclization, yielding the desired isoindoles in reasonable yields (Kuroda & Kobayashi, 2015).

Total Synthesis of Natural Products

- The compound is integral in the total synthesis of biologically active, naturally occurring compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. The synthetic route involves multiple steps, highlighting the compound's utility as an intermediate in complex organic synthesis (Akbaba et al., 2010).

Electrochemical Bromination

- Electrochemical bromination techniques employ this compound to yield brominated compounds such as 3-bromo-4-methoxybenzyl bromide. This method is notable for its high yield and the ability to control the orientation of the bromine atom in alkyl aromatic compounds (Kulangiappar et al., 2014).

Building Blocks for Molecular Electronics

- Aryl bromides like this compound are valuable building blocks for thiol end-capped molecular wires, crucial for molecular electronics. They serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their versatility in synthetic applications (Stuhr-Hansen et al., 2005).

Radical Cyclisation to Tetrahydrofuran Derivatives

- The compound is used in controlled-potential reduction processes catalyzed by nickel(I) tetramethylcyclam, leading to the synthesis of tetrahydrofuran derivatives. This application demonstrates the compound's role in complex cyclic systems and its utility in high-yield synthesis (Esteves et al., 2007).

Safety and Hazards

1-Bromo-3-(1-methoxycyclobutyl)benzene is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-bromo-3-(1-methoxycyclobutyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJVUOBYINTZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)

![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)